5-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline
Overview
Description
5-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C9H9BrFN. It has a molecular weight of 230.08 and is represented by the InChI code 1S/C9H9BrFN/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-2,12H,3-5H2 .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs, such as 5-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline, has been a subject of interest in medicinal chemistry. The Povarov reaction activated by Lewis acid has been studied theoretically and experimentally for the synthesis of these compounds .Molecular Structure Analysis
The molecular structure of 5-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline is characterized by the presence of a bromine atom at the 5th position and a fluorine atom at the 8th position of the tetrahydroisoquinoline ring .Physical And Chemical Properties Analysis
5-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline is a powder with a purity of 95%. It has a predicted boiling point of 291.2±40.0 °C and a predicted density of 1.506±0.06 g/cm3 .Scientific Research Applications
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Chemistry of Heterocyclic Compounds
- Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds .
- In recent years, considerable research interest has been witnessed toward synthesis of its C (1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .
- The methods of application or experimental procedures involve reactions including isomerization of iminium intermediate ( exo / endo isomerization) are highlighted for the period of 2013–2019 .
- The outcomes of these methods have led to the synthesis of various biologically active molecules containing the THIQ motif .
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Medicinal Chemistry
- Tetrahydroisoquinoline (THIQ) has garnered significant attention, as it is the most “privileged scaffold” present in various natural and non-natural compounds with intriguing biological properties .
- THIQs with stereogenic center at position C (1) are the key fragments of diverse range of alkaloids and bioactive molecules .
- Also, N -benzyl THIQs are known to function as antineuroinflammatory agents .
- Apart from this, THIQ derivatives have broad applications in asymmetric catalysis as chiral scaffolds .
- Due to their broad range of applications, various new and environmental friendly methods for the synthesis of THIQ derivatives are on rise .
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Pharmaceutical Research
- 5-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride is used in the preparation of macrocyclic Hepatitis C virus NS3/4a protease inhibitor Vaniprevir (MK-7009) .
- The methods of application or experimental procedures involve organic synthesis reactions .
- The outcomes of these methods have led to the synthesis of Vaniprevir, a potent inhibitor of the hepatitis C virus .
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Organic Synthesis
- Tetrahydroisoquinolines are used in the synthesis of various organic compounds .
- The methods of application or experimental procedures involve reactions including isomerization of iminium intermediate .
- The outcomes of these methods have led to the synthesis of various biologically active molecules containing the THIQ motif .
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Chemical Synthesis
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Pharmaceutical Intermediate
Safety And Hazards
The safety information for 5-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline indicates that it may cause respiratory irritation, skin irritation, serious eye irritation, and may be harmful if swallowed. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
5-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-2,12H,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFJLANOEZRMJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C(C=CC(=C21)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
1342747-87-8 | |
Record name | 5-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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